3-Cyclopropoxy-5-ethyl-4-fluoropyridine
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Overview
Description
3-Cyclopropoxy-5-ethyl-4-fluoropyridine is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoropyridines, including 3-Cyclopropoxy-5-ethyl-4-fluoropyridine, often involves nucleophilic substitution reactions. For instance, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production methods for fluoropyridines typically involve large-scale nucleophilic substitution reactions. These methods require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-ethyl-4-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with potassium fluoride can yield difluoropyridines .
Scientific Research Applications
3-Cyclopropoxy-5-ethyl-4-fluoropyridine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-ethyl-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring can influence the compound’s electronic properties, making it less reactive and more stable . This stability can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopropoxy-5-ethyl-4-fluoropyridine include other fluoropyridines, such as:
3,4-Difluoropyridine: Synthesized by nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride.
2,5-Difluoropyridine: Prepared by deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties. The presence of the cyclopropoxy and ethyl groups, along with the fluorine atom, can enhance the compound’s stability and reactivity, making it a valuable building block in various scientific research applications .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethyl-4-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-5-12-6-9(10(7)11)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
YTYRRNIMYFEOSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1F)OC2CC2 |
Origin of Product |
United States |
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